molecular formula C10H9BrO B6278502 1-(4-bromophenyl)cyclopropane-1-carbaldehyde CAS No. 1147531-61-0

1-(4-bromophenyl)cyclopropane-1-carbaldehyde

Cat. No.: B6278502
CAS No.: 1147531-61-0
M. Wt: 225.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H9BrO. It is characterized by a cyclopropane ring attached to a 4-bromophenyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Scientific Research Applications

1-(4-Bromophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and cyclopropane rings.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates with various biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 4-bromobenzylideneacetone, followed by oxidation to introduce the aldehyde group. One common method involves the use of a cyclopropanation reagent like diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide) to form the cyclopropane ring. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid

    Reduction: 1-(4-Bromophenyl)cyclopropane-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde group is converted to an alcohol through the transfer of hydrogen atoms from the reducing agent. The molecular targets and pathways involved in these reactions are typically the functional groups present in the compound, such as the aldehyde and bromophenyl groups.

Comparison with Similar Compounds

1-(4-Bromophenyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.

    1-(4-Bromophenyl)cyclopropane-1-methanol: This compound has an alcohol group instead of an aldehyde group, leading to different chemical properties and uses.

    1-(4-Chlorophenyl)cyclopropane-1-carbaldehyde: This compound has a chlorine atom instead of a bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various fields of research and industry.

Properties

CAS No.

1147531-61-0

Molecular Formula

C10H9BrO

Molecular Weight

225.1

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.